5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21Cl2N5O2S and its molecular weight is 526.44. The purity is usually 95%.
BenchChem offers high-quality 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis for Pharmacological Activities
Chemical compounds structurally related to 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for various pharmacological activities. For instance, a series of thiazolopyrimidine derivatives were designed, synthesized, and assessed for their antinociceptive and anti-inflammatory properties. These compounds, including furan-2-yl and thiazolo moieties, showed significant activity in pharmacological screenings, highlighting the therapeutic potential of structurally related molecules (Selvam, Karthik, Palanirajan, & Ali, 2012).
Anticancer Applications
Research has also focused on the synthesis and characterization of novel thiadiazoles and thiazoles, incorporating pyrazole moiety, as anticancer agents. These compounds demonstrated a concentration-dependent inhibitory effect on cellular growth, particularly against the breast carcinoma cell line MCF-7. This indicates the potential anticancer activity of molecules with a similar structural framework, suggesting that modifications around the thiazolo[3,2-b][1,2,4]triazol-6-ol core could yield potent anticancer drugs (Gomha, Salah, & Abdelhamid, 2014).
Anti-inflammatory and Antimicrobial Applications
Further studies have explored the anti-inflammatory activities of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their derivatives. These compounds were synthesized and evaluated, showing promising results in reducing inflammation, which underscores the versatility of the thiazolo[3,2-b][1,2,4]triazol structure in the development of new anti-inflammatory agents (Tozkoparan, Kılcıgil, Ertan, Kelicen, Demirdamar, & Ertan, 1999). Additionally, compounds with a thiazolidinone framework, incorporating furan and chlorophenyl groups, have been synthesized and shown to exhibit moderate to strong antiproliferative activity against human leukemia cell lines, further highlighting the structural versatility for the development of antimicrobial and anticancer therapies (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).
Neuroprotective and Enzyme Inhibition Studies
Additionally, arylisoxazole-phenylpiperazine derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, suggesting the usefulness of similar compounds in the treatment of neurodegenerative diseases such as Alzheimer's. These studies reveal that specific structural modifications can lead to selective inhibition of key enzymes involved in neurodegeneration (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N5O2S/c26-16-8-9-18(19(27)15-16)21(31-12-10-30(11-13-31)17-5-2-1-3-6-17)22-24(33)32-25(35-22)28-23(29-32)20-7-4-14-34-20/h1-9,14-15,21,33H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGXUECWRUYVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.